molecular formula C12H18N2O2 B11744193 1-cyclohexyl-3,4-dimethyl-1H-pyrazole-5-carboxylic acid

1-cyclohexyl-3,4-dimethyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B11744193
M. Wt: 222.28 g/mol
InChI Key: ISWUJSSGDADVFB-UHFFFAOYSA-N
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Description

1-cyclohexyl-3,4-dimethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 1-cyclohexyl-3,4-dimethyl-1H-pyrazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of cyclohexyl hydrazine with 3,4-dimethyl-1H-pyrazole-5-carboxylic acid under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalytic systems, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

1-cyclohexyl-3,4-dimethyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole ring are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3,4-dimethyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

1-cyclohexyl-3,4-dimethyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-cyclohexyl-4,5-dimethylpyrazole-3-carboxylic acid

InChI

InChI=1S/C12H18N2O2/c1-8-9(2)13-14(11(8)12(15)16)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,15,16)

InChI Key

ISWUJSSGDADVFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C)C2CCCCC2)C(=O)O

Origin of Product

United States

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